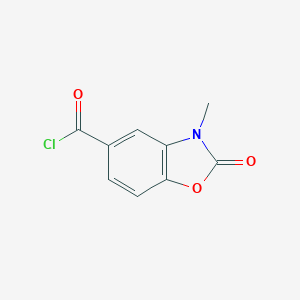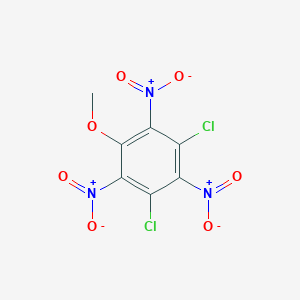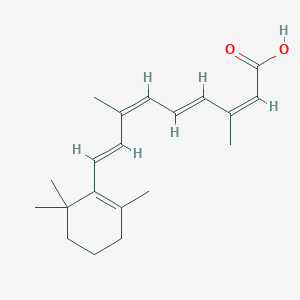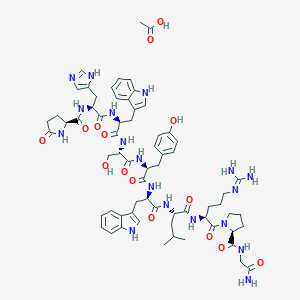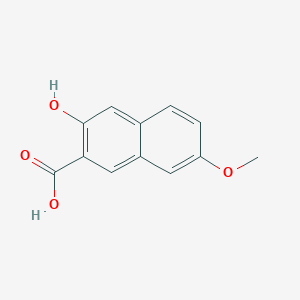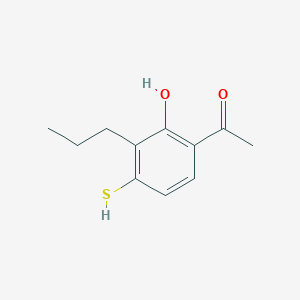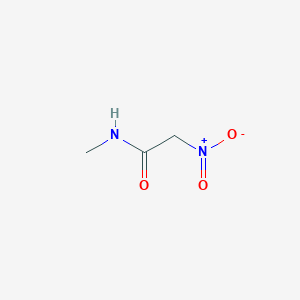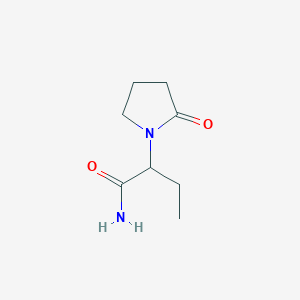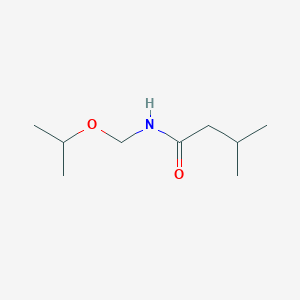
N-(Isopropoxymethyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Isopropoxymethyl)-3-methylbutanamide, also known as IPMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IPMPA is a white crystalline powder that is soluble in organic solvents and is used as a reagent in chemical synthesis.
Mécanisme D'action
The exact mechanism of action of N-(Isopropoxymethyl)-3-methylbutanamide is not fully understood, but it is believed to act as a nucleophile in chemical reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of N-(Isopropoxymethyl)-3-methylbutanamide. However, it has been reported to have low toxicity and is not known to have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(Isopropoxymethyl)-3-methylbutanamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and is readily available. However, one limitation is that it may not be suitable for all types of chemical reactions and may require additional reagents or catalysts to be effective.
Orientations Futures
There are several potential future directions for research on N-(Isopropoxymethyl)-3-methylbutanamide. One area of interest is its potential applications in the development of new drugs and treatments for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(Isopropoxymethyl)-3-methylbutanamide and its potential uses in chemical synthesis.
Méthodes De Synthèse
N-(Isopropoxymethyl)-3-methylbutanamide can be synthesized through a multistep process that involves the reaction of 3-methylbutan-1-ol with isopropyl chloroformate, followed by the reaction of the resulting intermediate with methylamine. The final product is then obtained through the reaction of the intermediate with isopropyl alcohol.
Applications De Recherche Scientifique
N-(Isopropoxymethyl)-3-methylbutanamide has been used in various scientific research studies as a reagent in chemical synthesis. It has also been studied for its potential applications in the field of medicinal chemistry, specifically in the development of new drugs and treatments for various diseases.
Propriétés
Numéro CAS |
156026-05-0 |
|---|---|
Nom du produit |
N-(Isopropoxymethyl)-3-methylbutanamide |
Formule moléculaire |
C9H19NO2 |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
3-methyl-N-(propan-2-yloxymethyl)butanamide |
InChI |
InChI=1S/C9H19NO2/c1-7(2)5-9(11)10-6-12-8(3)4/h7-8H,5-6H2,1-4H3,(H,10,11) |
Clé InChI |
QIAVNOYABNIBTK-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NCOC(C)C |
SMILES canonique |
CC(C)CC(=O)NCOC(C)C |
Synonymes |
Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



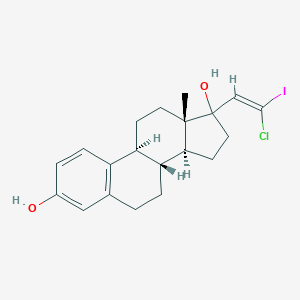
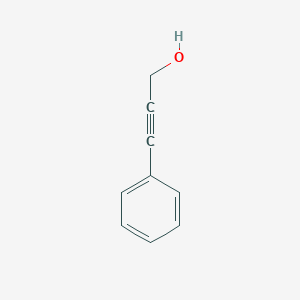
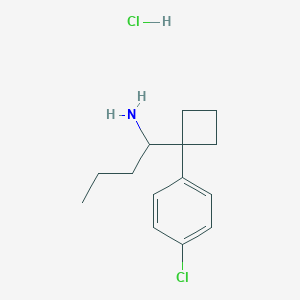

![Dibenzo[a,l]pyrene](/img/structure/B127179.png)
